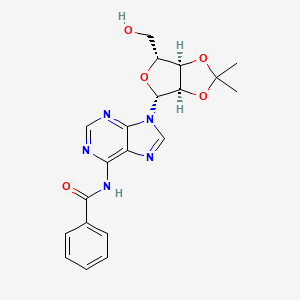

N6-Benzoyl-2',3'-isopropylideneadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKIYWGWKVYJHS-QEPJRFBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Imperative: The Role of Protecting Groups in Nucleoside Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of N6-Benzoyl-2',3'-isopropylideneadenosine

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of modified nucleosides for drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document details the strategic importance of protecting groups in nucleoside chemistry, a robust synthetic protocol for the title compound, and a thorough analytical characterization workflow.

In the multi-step synthesis of complex organic molecules like nucleosides, achieving chemoselectivity is paramount.[1] Functional groups that are not intended to react in a particular step must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] this compound is a classic example of a protected nucleoside, where two key functional groups of adenosine are masked to direct reactivity towards the 5'-hydroxyl group.

-

N6-Benzoyl Group: The exocyclic amino group (N6) of the adenine base is nucleophilic and can participate in undesired side reactions during synthesis. The benzoyl (Bz) group, an acyl-type protecting group, is commonly used to protect this amino group.[][4] It is stable under various reaction conditions and can be removed under basic conditions, such as treatment with aqueous or gaseous ammonia or methylamine.[4]

-

2',3'-Isopropylidene Group: The ribose moiety of adenosine contains vicinal hydroxyl groups at the 2' and 3' positions. The isopropylidene group forms a cyclic acetal with these diols, effectively protecting them from reaction. This protection is crucial for directing reactions, such as phosphorylation or further modification, to the 5'-hydroxyl group.[5] The isopropylidene group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions.[5]

The strategic application of these protecting groups allows for the precise and efficient synthesis of a wide array of nucleoside analogs with potential therapeutic applications.[6]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is achieved through the selective benzoylation of the N6-amino group of 2',3'-O-isopropylideneadenosine. The following protocol is a robust and reproducible method for the preparation of this key intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2',3'-O-Isopropylideneadenosine | ≥98% | Commercially Available |

| Benzoyl Chloride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |

| Brine | ACS Grade | In-house preparation |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a solution of 2',3'-O-isopropylideneadenosine (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add benzoyl chloride (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons of the adenine and benzoyl rings, the ribose sugar, and the isopropylidene group. The presence of the benzoyl group will cause a downfield shift of the adenine protons and the appearance of aromatic protons from the benzoyl ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals will include those for the carbonyl carbon of the benzoyl group, the carbons of the aromatic rings, the ribose sugar carbons, and the carbons of the isopropylidene group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Adenine H-2, H-8 | 8.0 - 8.8 | 140 - 155 |

| Benzoyl Aromatic H | 7.4 - 8.2 | 128 - 135 |

| Ribose H-1' | ~6.2 | ~90 |

| Ribose H-2', H-3' | 4.5 - 5.5 | 70 - 85 |

| Ribose H-4' | ~4.4 | ~85 |

| Ribose H-5' | ~3.7 | ~62 |

| Isopropylidene CH₃ | ~1.4, ~1.6 | ~25, ~27 |

| Benzoyl C=O | - | ~165 |

| Isopropylidene C | - | ~114 |

Note: Predicted shifts are based on data from similar structures and may vary depending on the solvent and instrument frequency.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₂₀H₂₁N₅O₅), the expected molecular weight is approximately 411.41 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.[10] A reversed-phase HPLC method is typically suitable for the analysis of nucleoside analogs.[11]

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm and 280 nm |

| Injection Volume | 10 µL |

A successful synthesis and purification should yield a product with a purity of ≥98% as determined by HPLC.[12]

Analytical Workflow Diagram

Caption: Analytical workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a diverse range of nucleoside analogs.[13] Its protected state allows for selective modification at the 5'-position, which is a common site for introducing moieties that can enhance antiviral or anticancer activity, improve metabolic stability, or serve as handles for conjugation.[5] Adenosine analogs have been shown to act as vasodilators and to inhibit cancer progression.[13][14] As such, this compound is a critical intermediate for researchers developing novel therapeutics in these areas.[6]

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. By understanding the principles of protecting group chemistry and following the detailed synthetic and analytical protocols, researchers can confidently prepare this key intermediate for use in the development of next-generation nucleoside-based therapeutics.

References

-

Wikipedia. Protecting group. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

-

Applications of N6-Dibenzoyladenosine 2',3'-Dibenzoate in Drug Discovery. [Link]

-

NIH PubChem. N6-Benzoyladenosine. [Link]

-

Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. [Link]

-

ResearchGate. Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides | Request PDF. [Link]

-

PrepChem.com. Synthesis of Compounds 6. [Link]

-

PubMed. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. [Link]

- Google Patents.

-

NIH. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. [Link]

-

NIH. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link]

-

NIH. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. [Link]

-

HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine on Primesep 100 Column. [Link]

-

Cenmed Enterprises. N6 Benzoyl 2 Deoxyadenosine >/= 98% (Hplc) 5 G. [Link]

-

High resolution mass approach to characterize ref. [Link]

-

Glen Report 2-11: DNA Purification. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cenmed.com [cenmed.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Molecular weight and formula of N6-Benzoyl-2',3'-isopropylideneadenosine

Executive Summary

N6-Benzoyl-2',3'-O-isopropylideneadenosine (CAS: 39947-04-1) is a critical nucleoside intermediate used extensively in the synthesis of modified oligonucleotides and adenosine analogs.[1][2] By orthogonally protecting the exocyclic amine (N6) with a base-labile benzoyl group and the 2',3'-hydroxyls with an acid-labile isopropylidene (acetonide) ketal, this compound serves as a "locked" scaffold. This dual-protection strategy allows for selective functionalization at the 5'-hydroxyl position—essential for installing phosphoramidites, 5'-triphosphates, or other pharmacological payloads.

This guide details the physicochemical properties, a validated synthesis protocol utilizing transient protection mechanics, and the stability profiles necessary for rigorous drug development workflows.

Part 1: Physicochemical Characterization

Core Data Matrix

| Property | Specification |

| IUPAC Name | N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide |

| Common Name | N6-Benzoyl-2',3'-O-isopropylideneadenosine |

| CAS Registry Number | 39947-04-1 |

| Molecular Formula | C₂₀H₂₁N₅O₅ |

| Molecular Weight | 411.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Pyridine; Moderately soluble in CHCl₃; Slightly soluble in MeOH |

| Melting Point | Not consistently reported; typically characterized by decomposition >200°C (Precursor 2',3'-iso-A melts at 221-222°C) |

| pKa | ~9.8 (N-H of benzamide), ~3.8 (N1 of purine, protonated) |

Structural Visualization

The following diagram illustrates the orthogonal protection scheme: the Blue region indicates the base-labile N6-benzoyl group, while the Red region highlights the acid-labile 2',3'-isopropylidene ketal.

Figure 1: Structural deconstruction of N6-Benzoyl-2',3'-O-isopropylideneadenosine showing orthogonal protection zones.

Part 2: Synthetic Pathways & Mechanism

Strategic Route Selection

While 2',3'-O-isopropylideneadenosine is commercially available, direct benzoylation of this species often leads to O-benzoylation at the 5'-position , forming the unwanted N6,5'-O-dibenzoyl byproduct.

The Expert Protocol utilizes a "Transient Protection" strategy or a sequential route starting from Adenosine to ensure N6-regioselectivity before installing the acetonide.

Preferred Route: Adenosine

Step-by-Step Protocol

Step 1: Synthesis of N6-Benzoyladenosine (Transient Protection Method)

This step ensures only the N6-amine is benzoylated while leaving hydroxyls free.

-

Silylation: Suspend Adenosine (10 mmol) in dry Pyridine (50 mL). Add Trimethylsilyl chloride (TMSCl, 50 mmol) dropwise at 0°C. Stir for 2 hours at RT.

-

Benzoylation: Add Benzoyl Chloride (BzCl, 11 mmol) dropwise. Stir for 2-3 hours.

-

Selectivity: The silyl ethers are non-nucleophilic; only the N6-amine reacts.

-

-

Hydrolysis: Quench with ice-water, then add aqueous Ammonia (28%, 10 mL). Stir for 30 mins.

-

Result: TMS groups hydrolyze rapidly; the N-benzoyl amide is stable.

-

-

Isolation: Concentrate, wash with ether, and recrystallize from Ethanol/Water.

-

Checkpoint: TLC (10% MeOH in DCM) should show a major spot (Rf ~0.4) distinct from Adenosine (Rf ~0.1).

-

Step 2: Acetonide Formation (2',3'-Protection)

This step locks the sugar in the furanose form.

-

Reaction: Suspend N6-Benzoyladenosine (5 mmol) in dry Acetone (50 mL).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 10 mmol) and 2,2-Dimethoxypropane (DMP, 20 mmol) as a water scavenger.

-

Conditions: Stir at Room Temperature for 4–12 hours. The suspension typically clears as the lipophilic product forms.

-

Neutralization: Add Triethylamine (TEA) to pH 8 to quench the acid.

-

Workup: Evaporate acetone. Dissolve residue in DCM (50 mL), wash with Sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[6][7]

-

Purification: Flash Chromatography (SiO₂, 0

5% MeOH in DCM).

Reaction Flow Diagram

Figure 2: Validated synthetic workflow utilizing transient protection to ensure regioselectivity.

Part 3: Trustworthiness & Self-Validating Systems

To ensure the identity and purity of the synthesized compound, compare your analytical data against these standard parameters.

NMR Validation Criteria (DMSO-d₆)

-

Anomeric Proton (H1'): Doublet at ~6.2 ppm (

Hz). A shift from ~5.9 ppm in adenosine indicates sugar modification. -

Isopropylidene Methyls: Two distinct singlets at ~1.35 ppm and ~1.55 ppm (3H each). Presence confirms ketal formation.

-

Benzoyl Group: Multiplets at 7.5–7.6 ppm (meta/para, 3H) and 8.0–8.1 ppm (ortho, 2H).

-

Amide Proton (N-H): Broad singlet downfield at ~11.2 ppm .

-

5'-OH: Triplet or broad singlet at ~5.1 ppm (disappears on D₂O shake).

Stability & Troubleshooting

-

Acid Sensitivity: The 2',3'-isopropylidene group is highly acid-labile . Avoid acidic mobile phases (e.g., <0.1% TFA) during HPLC/LC-MS, or the compound will revert to N6-Benzoyladenosine. Use neutral or slightly basic buffers (Ammonium Acetate).

-

Base Sensitivity: The N6-benzoyl group is base-labile . Prolonged exposure to concentrated ammonia or methylamine (e.g., during oligo deprotection) will cleave the benzoyl group.

-

Storage: Store at -20°C under Argon. Hygroscopic; keep desiccated to prevent hydrolysis of the acetonide over months.

Part 4: Applications in Drug Discovery[12]

Oligonucleotide Synthesis

This molecule is a precursor to N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2',3'-O-isopropylideneadenosine (rare) or, more commonly, is deprotected at the sugar to form N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine phosphoramidites. However, its primary utility is in RNA analogs where the 2',3'-protection is maintained while modifying the 5'-position.

Medicinal Chemistry

-

A3 Adenosine Receptor Agonists: The N6-benzoyl motif mimics the steric bulk required for selectivity at A3 receptors.

-

Prodrug Scaffolds: The lipophilic nature of the isopropylidene and benzoyl groups improves cellular permeability compared to free adenosine, allowing for intracellular delivery before metabolic activation.

References

-

MedChemExpress . N6-Benzoyl-2',3'-isopropylidene adenosine Product Datasheet. Retrieved from

-

PubChem . N6-Benzoyladenosine (Compound Summary). National Library of Medicine. Retrieved from

-

BenchChem . Synthesis of Modified Nucleosides from 2',3'-O-Isopropylideneadenosine. Application Notes. Retrieved from

-

PrepChem . Synthesis of N6-Benzoyl Adenosine Derivatives. Retrieved from

-

Sigma-Aldrich . 2',3'-O-Isopropylideneadenosine Product Information. Retrieved from [2]

Sources

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

The Strategic Keystone of Nucleoside Analogue Synthesis: A Technical Guide to N6-Benzoyl-2',3'-isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, the precise modification of adenosine to generate novel therapeutic agents is a paramount objective. The journey from the parent nucleoside to a potential antiviral or anticancer drug is paved with the strategic use of protecting groups. This guide delves into the core of this strategy, focusing on a pivotal intermediate: N6-Benzoyl-2',3'-isopropylideneadenosine . We will explore its synthesis, its critical role as a molecular scaffold for further modifications, and the underlying chemical principles that make it an invaluable tool for researchers in drug discovery and development.

The Rationale: A Tale of Two Protecting Groups

The efficacy of synthesizing modified nucleosides hinges on the ability to selectively target specific functional groups while shielding others from unwanted reactions. This compound masterfully employs two orthogonal protecting groups to achieve this control.

-

The 2',3'-Isopropylidene Group: This acetal functionality effectively shields the vicinal hydroxyl groups on the C2' and C3' positions of the ribose sugar. The rigid five-membered ring formed by the isopropylidene group serves as a scaffold, locking the ribose in a specific conformation and, most importantly, liberating the 5'-hydroxyl group for selective modification. This protection is stable under a variety of reaction conditions but can be readily removed with mild acidic treatment.

-

The N6-Benzoyl Group: The exocyclic amine at the N6 position of the adenine base is a nucleophilic site prone to undesired side reactions. The benzoyl group provides robust protection for this amine. Its electron-withdrawing nature enhances the stability of the glycosidic bond and prevents reactions such as alkylation or acylation at the N6 position during subsequent synthetic steps. This group is typically removed under basic conditions, such as with methanolic ammonia.

The concurrent use of these two protecting groups provides a powerful and versatile platform for the synthesis of a diverse array of adenosine analogues modified at the 5'-position.

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is typically achieved in a two-step process starting from commercially available adenosine.

Step 1: Protection of the 2' and 3'-Hydroxyl Groups

The first step involves the protection of the vicinal diol of the ribose moiety using the isopropylidene group.

Experimental Protocol:

-

Reagents and Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend adenosine in anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting material), quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2',3'-O-isopropylideneadenosine.

-

Purify the crude product by silica gel column chromatography to yield pure 2',3'-O-isopropylideneadenosine.[1][2]

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the 2,2-dimethoxypropane and prevent the formation of the isopropylidene acetal.

-

p-Toluenesulfonic Acid: This acidic catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of the ribose.

-

2,2-Dimethoxypropane: This reagent acts as both a solvent and a water scavenger, driving the equilibrium towards the formation of the acetal.

Step 2: Protection of the N6-Amino Group

With the ribose hydroxyls protected, the next step is the benzoylation of the exocyclic amino group of the adenine base.

Experimental Protocol:

-

Reagents and Materials:

-

2',3'-O-Isopropylideneadenosine

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2',3'-O-isopropylideneadenosine in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add benzoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding ice.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a solvent. Anhydrous conditions are crucial to prevent the hydrolysis of benzoyl chloride.

-

Ice Bath: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent potential side reactions.

-

Slow Addition of Benzoyl Chloride: This helps to control the reaction temperature and prevent the formation of di-benzoylated or other undesired byproducts.

Visualizing the Synthetic Workflow:

Caption: Synthetic route to this compound.

This compound as a Key Intermediate

The true utility of this compound lies in its role as a versatile intermediate for modifications at the 5'-position of the ribose sugar. The free 5'-hydroxyl group is a nucleophilic handle that can be readily converted into a variety of other functional groups.

Modifications at the 5'-Position

A common and powerful transformation is the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles.

Experimental Protocol: 5'-O-Tosylation

-

Reagents and Materials:

-

This compound

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound in anhydrous pyridine.

-

Add p-toluenesulfonyl chloride in portions at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-Tosyl-N6-benzoyl-2',3'-isopropylideneadenosine.

-

The resulting 5'-O-tosyl derivative is a versatile precursor for introducing a wide range of functionalities, such as azides (precursors to amines), halides, and thiols, through nucleophilic substitution reactions.

Visualizing the Application Workflow:

Caption: Key modifications starting from the title compound.

Deprotection: Unveiling the Final Product

After the desired modifications have been introduced, the final step is the removal of the protecting groups to yield the target nucleoside analogue. The orthogonal nature of the benzoyl and isopropylidene groups allows for their sequential and selective removal.

Deprotection Strategy:

-

Removal of the N6-Benzoyl Group: This is typically achieved under basic conditions. A widely used method is treatment with saturated methanolic ammonia at room temperature.[3] The reaction progress should be monitored by TLC to ensure complete deprotection without significant side reactions.[3]

-

Removal of the 2',3'-Isopropylidene Group: The acetal is cleaved under mild acidic conditions. A common reagent for this is aqueous trifluoroacetic acid (TFA) or formic acid. Careful control of the reaction time and temperature is necessary to avoid cleavage of the glycosidic bond.

Table 1: Comparison of Deprotection Methods for the N6-Benzoyl Group [3]

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |

| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temperature | 12-24 hours | > 90% | Mild and widely used method. |

| Ammonium Hydroxide | Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours | > 90% | Faster method due to elevated temperature. |

| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temperature | 1-4 hours | > 95% | Very efficient, primarily for O-benzoyl groups but can affect N-benzoyl. |

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound has led to its application in the development of a wide range of biologically active nucleoside analogues. These compounds have been investigated for their potential as:

-

Antiviral Agents: Modified nucleosides can act as chain terminators of viral DNA or RNA synthesis, a key mechanism in antiviral therapy.[4][5]

-

Anticancer Agents: Nucleoside analogues can interfere with cellular DNA replication and repair mechanisms, leading to the inhibition of cancer cell proliferation.[4][6][7]

-

Modulators of Adenosine Receptors: N6-substituted adenosine derivatives have been extensively studied for their interaction with adenosine receptors, which are involved in various physiological processes and are targets for a range of therapeutic areas.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic protecting group chemistry in the synthesis of complex and biologically relevant molecules. Its ability to provide a stable yet readily modifiable scaffold for the selective functionalization of adenosine has cemented its place as a cornerstone in the field of nucleoside chemistry. For researchers dedicated to the discovery and development of novel nucleoside-based therapeutics, a thorough understanding of the synthesis and application of this key intermediate is not just beneficial, but essential.

References

- Google Patents. (2021). Preparation method of N6-benzoyl adenosine. CN112341509A.

-

Kim, H. O., et al. (1994). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 37(22), 3614–3621. Retrieved from [Link]

-

MDPI. (2016). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N6-Benzoyladenosine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. PLoS One, 9(10), e109741. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Click modification in the N6 region of A3 adenosine receptor-selective carbocyclic nucleosides for dendrimeric tethering that preserves pharmacophore recognition. Bioconjugate Chemistry, 23(3), 437-451. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Synthesis and characterization of nucleosides and oligonucleotides with a benzo[a]pyren-6-ylmethyl adduct at adenine N6 or guanine N2. Chemical Research in Toxicology, 13(10), 1035-1044. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(21), 5036. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Antiviral nucleoside analogs. Russian Chemical Reviews, 90(5), 567-590. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3508. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 52(24), 8119-8132. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic 5'-Functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine via Mitsunobu Coupling

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the protocol for the 5'-functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine using Mitsunobu conditions. This substrate is a critical "gateway" intermediate in the synthesis of adenosine analogs (e.g., 5'-amino, 5'-thio, or 5'-azido derivatives) used in antiviral research and RNA modification studies.

Why this substrate?

-

Regioselectivity: The 2',3'-isopropylidene ketal locks the cis-diol system, leaving the 5'-primary hydroxyl as the sole nucleophile for activation.

-

N6-Protection: The N6-benzoyl group is essential. Unprotected adenine is prone to N3-alkylation or intramolecular cyclization (N3 attacking the activated 5'-carbon) under Mitsunobu conditions. The electron-withdrawing benzoyl group reduces the basicity of the purine ring, suppressing these side reactions.

Mechanistic Principles

The Mitsunobu reaction allows for the substitution of the 5'-hydroxyl group with a nucleophile (Nu) under neutral conditions with inversion of configuration (though at the primary 5'-position, this is achiral, but the mechanism remains

Diagram 1: Reaction Mechanism & Activation Cycle[9]

Figure 1: The catalytic cycle involves the formation of a betaine intermediate which activates the 5'-alcohol.[1] The deprotonated nucleophile then displaces the phosphine oxide.

Critical Parameters & Reagent Selection

Success depends on balancing the pKa of the nucleophile with the reactivity of the azo-compound.

| Parameter | Recommendation | Rationale |

| Phosphine | Triphenylphosphine (PPh3) | Standard reactivity.[2][3] Use Polymer-bound PPh3 if purification is a bottleneck (avoids chromatography). |

| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state (easier handling). |

| Solvent | Anhydrous THF | Essential. Dioxane is an alternative if higher temperatures are needed (rare for this substrate). |

| Stoichiometry | 1.5 to 2.0 equiv. | Excess is required to drive the reaction to completion due to the bulky nature of the nucleoside. |

| Temperature | 0°C | Addition at 0°C prevents decomposition of the betaine intermediate; reaction proceeds at RT. |

| Nucleophile pKa | < 11 | The nucleophile must be acidic enough to protonate the betaine. (e.g., Phthalimide pKa ~8.3, HN3 ~4.6). |

Detailed Protocol: Synthesis of 5'-Phthalimido-5'-deoxy-N6-benzoyl-2',3'-isopropylideneadenosine

This protocol describes the installation of a phthalimide group, which can be subsequently deprotected (hydrazine/ethanol) to yield the primary 5'-amine.

Materials

-

Substrate: this compound (1.0 equiv, dried over

) -

Reagent A: Triphenylphosphine (

) (1.5 equiv) -

Reagent B: Phthalimide (1.5 equiv)

-

Reagent C: DIAD (1.5 equiv)[3]

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

-

Dissolution: Add the nucleoside substrate,

, and Phthalimide to the flask. Dissolve in anhydrous THF.-

Note: Ensure all solids are fully dissolved before proceeding.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

-

Addition: Add DIAD dropwise via syringe over 10–15 minutes.

-

Visual Check: The solution may turn yellow/orange. Evolution of

gas is not expected, but mild exothermicity may occur.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The product will have a higher Rf than the starting material.

-

-

Quenching: Add a small amount of water (0.5 mL) or Ethanol to quench excess betaine.

-

Workup: Concentrate the reaction mixture under reduced pressure to a syrup.

Purification Strategy (The "Self-Validating" System)

The major challenge in Mitsunobu reactions is removing Triphenylphosphine Oxide (TPPO) and reduced hydrazine byproducts.

Diagram 2: Purification Workflow

Figure 2: A strategic precipitation step significantly reduces the load on the chromatography column.

Purification Protocol

-

TPPO Precipitation: Dissolve the crude syrup in a minimum amount of DCM or Diethyl Ether. Slowly add cold Hexanes (or Pentane) with vigorous stirring. TPPO often precipitates as a white solid. Filter off the solid.[4][1][5]

-

Chromatography: Load the filtrate onto a silica gel column.

-

Eluent: Start with 100% DCM (to elute remaining hydrazine/reagents) and increase polarity to 2-5% MeOH/DCM.

-

Validation: The product usually elutes before any remaining TPPO in this solvent system.

-

Alternative: Synthesis of 5'-Azido Derivative

For researchers targeting the 5'-azide (for Click chemistry or reduction to amine), use Diphenylphosphoryl azide (DPPA) .

-

Modification: Replace Phthalimide with DPPA (1.2 equiv) and use Bis(2-methoxyethyl) azodicarboxylate (DMEAD) if available for easier water-soluble byproduct removal, though DIAD works.

-

Safety Note: Azides are potentially explosive.[3] Do not concentrate reaction mixtures to dryness with heat. Keep the scale < 5g.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / No Reaction | Wet Solvents | Mitsunobu is strictly anhydrous. Re-dry THF over Na/Benzophenone or molecular sieves. |

| N3-Cyclization | High Temperature | Ensure the reaction is kept at RT or below. Do not reflux. |

| Difficult Separation | TPPO Co-elution | Use Polymer-bound Triphenylphosphine (removed by simple filtration) or perform the |

| Incomplete Conversion | Steric Hindrance | Increase reagents to 2.5 equiv. Allow reaction to run for 24h. |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

-

Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138. Link

-

Overman, L. E. (Ed.). (2010).[3] Organic Reactions, Volume 74. (Chapter on Mitsunobu Reaction). Wiley.

-

Bates, R. W., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Pradere, U., et al. (2017).[6] "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114, 9154. (Context on nucleoside functionalization).

Sources

- 1. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of N6-Benzoyl-2',3'-isopropylideneadenosine-5'-carboxylic acid

Application Note: High-Efficiency

Executive Summary

This application note details the optimized synthesis of N6-Benzoyl-2',3'-isopropylideneadenosine-5'-carboxylic acid , a critical intermediate in the development of P2Y receptor agonists, nucleotide-drug conjugates, and chemical biology probes.[1]

While the oxidation of the 5'-primary alcohol of nucleosides to a carboxylic acid is historically challenging due to the sensitivity of the glycosidic bond and protecting groups, this protocol utilizes the TEMPO/BAIB (Bis-acetoxyiodobenzene) system. This metal-free, mild oxidation strategy ensures high chemoselectivity and preserves the acid-labile 2',3'-isopropylidene (acetonide) and base-labile N6-benzoyl protecting groups.[1]

Key Advantages of This Protocol:

-

Metal-Free: Eliminates toxic chromium (Jones reagent) or permanganate residues.[1]

-

Protecting Group Compatible: The reaction conditions (pH ~5-7) preserve the acetonide functionality.[1]

-

Scalable: Suitable for milligram to multi-gram scale synthesis.

Retrosynthetic Strategy & Workflow

The synthesis is broken down into three logical phases to ensure structural integrity before the critical oxidation step.

Phase 1: Protection of the ribose 2',3'-diols (Acetonide formation). Phase 2: Selective N6-benzoylation (via transient protection or selective hydrolysis).[1] Phase 3: Chemoselective oxidation of the 5'-hydroxyl to the carboxylic acid.

Figure 1: Step-wise synthetic pathway. Note the strategic "over-benzoylation" followed by selective hydrolysis in Step 2 to ensure N6 purity.

Experimental Protocols

Phase 1: Synthesis of 2',3'-O-Isopropylideneadenosine

Rationale: The acetonide group locks the sugar conformation and protects the 2' and 3' hydroxyls, leaving the 5'-OH available for oxidation.

Reagents: Adenosine, Acetone (dry), p-Toluenesulfonic acid (p-TsOH), Triethylamine (Et3N).[1]

-

Suspend Adenosine (10.0 g, 37.4 mmol) in dry acetone (200 mL) .

-

Add p-TsOH monohydrate (7.1 g, 37.4 mmol) .

-

Stir at room temperature (RT) for 2–4 hours. The solution will become clear as the product forms.

-

Neutralization: Slowly add Et3N (approx. 6 mL) until the solution is neutral (pH 7).

-

Concentrate the mixture under reduced pressure to a white solid.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM/MeOH 95:5).

Phase 2: Synthesis of this compound

Rationale: Direct N6-benzoylation is difficult to control without affecting the 5'-OH.[1] We employ the "Over-protection/Selective Hydrolysis" method. Amides (N6-Bz) are significantly more stable to base hydrolysis than esters (5'-O-Bz), allowing selective removal of the ester.[1]

Reagents: Benzoyl Chloride (BzCl), Pyridine, 1M NaOH, Methanol.

-

Benzoylation: Dissolve 2',3'-O-isopropylideneadenosine (5.0 g, 16.3 mmol) in dry pyridine (50 mL) .

-

Cool to 0°C. Dropwise add BzCl (5.7 mL, 49 mmol, 3 equiv) .

-

Warm to RT and stir for 4 hours. (TLC will show conversion to the di-benzoyl/tri-benzoyl species).[1]

-

Quench with ice water and extract with DCM. Wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[4] Dry (Na2SO4) and concentrate.[1][2][3]

-

Selective Hydrolysis: Redissolve the crude foam in MeOH (100 mL) .

-

Cool to 0°C and add 1M NaOH (35 mL) . Monitor closely by TLC (approx. 15–30 mins). You are watching for the disappearance of the upper spot (di-benzoyl) and appearance of the major product.

-

Workup: Neutralize with Acetic Acid or 1M HCl to pH 7. Concentrate to remove MeOH.

-

Extract the aqueous residue with DCM.

-

Purification: Flash chromatography (DCM -> 5% MeOH/DCM).

Phase 3: The TEMPO/BAIB Oxidation (5'-Carboxylic Acid Formation)

Rationale: This is the critical step. TEMPO is the catalytic oxidant, while BAIB acts as the stoichiometric terminal oxidant, regenerating the active nitrosonium ion.

Reagents:

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst[1][4][7]

-

BAIB (Bis(acetoxy)iodo]benzene) - Stoichiometric Oxidant[1]

-

Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)[1]

Protocol:

-

Dissolve This compound (1.0 g, 2.43 mmol) in MeCN (12 mL) and Water (12 mL) .

-

Add TEMPO (76 mg, 0.48 mmol, 0.2 equiv) . The solution will turn orange/red.

-

Add BAIB (1.72 g, 5.34 mmol, 2.2 equiv) in one portion.

-

Stir vigorously at Room Temperature.

-

Observation: The reaction typically completes in 3–6 hours.

-

Mechanism Check: The orange color of TEMPO should persist. If it fades to pale yellow, the catalytic cycle has stalled; add a small amount more TEMPO.

-

-

Monitoring: TLC (DCM/MeOH/AcOH 90:9:1). The product will be significantly more polar (lower Rf) and may streak slightly due to the carboxylic acid.

-

Workup:

-

Concentrate the mixture to remove MeCN.

-

The aqueous residue may contain the product as a precipitate or oil.[8]

-

Extract with Ethyl Acetate (3 x 50 mL) .[1] Note: If the product is very water-soluble, adjust aqueous phase to pH 3-4 with dilute HCl before extraction.[1]

-

Wash combined organics with 10% Na2S2O3 (to quench oxidants) and Brine.

-

Dry over Na2SO4 and concentrate.[2]

-

-

Purification:

-

The crude product often contains iodobenzene and acetic acid byproducts.

-

Method A (Precipitation): Dissolve in minimum DCM and precipitate into cold Hexanes/Ether.

-

Method B (Column): Silica Gel chromatography using a gradient of DCM -> 10% MeOH/DCM (with 0.5% Acetic Acid to prevent streaking).[1]

-

Yield Expectation: 60–80%[1]

-

Mechanistic Insight (TEMPO/BAIB Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an oxoammonium species.[4][9]

Figure 2: The catalytic cycle. BAIB continuously regenerates the active N-oxoammonium ion from TEMPO and its reduced hydroxylamine form.[1]

Quality Control & Data Specifications

Upon isolation, the product must be verified. The carboxylic acid proton is often broad or not visible in CDCl3 but clear in DMSO-d6.

Table 1: Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white foam/solid | Yellow tint indicates residual TEMPO/Iodobenzene.[1] |

| 1H NMR (DMSO-d6) | δ ~12.8 (br s, 1H, COOH) | Diagnostic peak for oxidation success.[1] |

| 1H NMR (Sugar) | δ ~6.5 (d, 1H, H-1') | Anomeric proton shift confirms nucleoside integrity.[1] |

| 1H NMR (Aromatic) | δ 7.5–8.1 (m, Benzoyl + H2/H8) | Confirms N6-Benzoyl retention.[1] |

| Mass Spec (ESI-) | [M-H]- observed | Negative mode is often more sensitive for acids.[1] |

| Purity (HPLC) | >95% (254 nm) | Essential for biological assays.[1] |

Troubleshooting & Critical Nuances

-

"My reaction stalled at the aldehyde."

-

"I lost the isopropylidene group."

-

Cause: The reaction became too acidic (Acetic acid is a byproduct of BAIB).

-

Fix: Add a buffer (NaHCO3) or ensure the workup is performed quickly. However, acetonides are generally stable to the mild acetic acid generated.

-

-

"The product is stuck in the water layer."

-

Cause: The carboxylic acid forms a salt if the pH is too high.

-

Fix: Acidify the aqueous layer to pH 3.0 carefully with 1M HCl before extraction. Do not go below pH 2 to save the protecting groups.

-

References

-

Eppacher, S., et al. (2004). "Synthesis of N-Benzoyl-2',3'-O-isopropylideneadenosine-5'-carboxylic Acid." Helvetica Chimica Acta, 87(12), 3004–3020. [1]

-

Epp, J. B., & Widlanski, T. S. (1999).[4][10] "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry, 64(1), 293–295.

- Prasad, A. K., et al. (2011). "Modifications of the Pentose Moiety of Nucleosides." Tetrahedron, 67(29), 5079–5118.

-

De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Primary Alcohols to Carbonyl Compounds." The Journal of Organic Chemistry, 62(20), 6974–6977.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. arkat-usa.org [arkat-usa.org]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. This compound | Chemrio [chemrio.com:9999]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TEMPO [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. TEMPO - Wikipedia [en.wikipedia.org]

- 10. orgsyn.org [orgsyn.org]

Application Note: Functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine at the 5'-position

Strategic Overview: The "Privileged Scaffold"

In the landscape of nucleoside analog development, N6-Benzoyl-2',3'-isopropylideneadenosine (hereafter referred to as Scaffold 1 ) represents a critical "privileged scaffold." Its value lies in its orthogonal protection strategy:

-

2',3'-Isopropylidene (Acetonide): Locks the ribose sugar in a rigid conformation and protects the secondary hydroxyls from alkylation or oxidation. It is acid-labile but stable to basic conditions.

-

N6-Benzoyl: Protects the exocyclic amine of the adenine base. This renders the base lipophilic (improving solubility in organic solvents like DCM and DMF) and prevents N-alkylation side reactions. It is base-labile (cleaved by ammonia/methoxide).

The Target: The 5'-hydroxyl group remains free. This primary alcohol is sterically unhindered and nucleophilic, serving as the sole handle for functionalization. This guide details three high-value transformations at this position: Activation (Tosylation) , Oxidation (to Uronic Acid) , and Direct Substitution (Mitsunobu) .

Pre-Reaction Critical Checks

Before initiating any protocol, verify the integrity of your starting material.

| Parameter | Specification | Scientist's Note |

| Appearance | White to off-white foam/powder | Yellowing indicates benzoyl hydrolysis or oxidation. |

| Solubility | DMSO, DMF, Pyridine, DCM | Insoluble in water/ether. Ensure complete dissolution before adding reagents. |

| Purity Check | TLC (5% MeOH in DCM) | |

| Water Content | <0.5% (Karl Fischer) | Critical: The 5'-OH reaction is moisture sensitive. Dry scaffold azeotropically with pyridine or toluene if necessary. |

Workflow A: 5'-O-Activation (Tosylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OTs) to enable nucleophilic substitution (e.g., Azidation for Click Chemistry).

Mechanistic Insight

We utilize p-Toluenesulfonyl chloride (TsCl) in anhydrous pyridine . Pyridine acts dualistically as the solvent and the proton scavenger (base).

-

Caution: The N6-benzoyl group is stable in pyridine, but strong primary amines (like methylamine) introduced later will cleave it.

Protocol A: Synthesis of 5'-O-Tosyl-N6-Benzoyl-2',3'-isopropylideneadenosine

Reagents:

-

Scaffold 1 (1.0 eq)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

-

Anhydrous Pyridine (0.2 M concentration relative to Scaffold 1)

-

Dichloromethane (DCM) for workup

Step-by-Step Procedure:

-

Drying: Co-evaporate Scaffold 1 with anhydrous pyridine (

) to remove trace water. -

Dissolution: Dissolve the residue in fresh anhydrous pyridine under an Argon atmosphere. Cool to 0°C in an ice bath.

-

Addition: Add TsCl (1.5 eq) portion-wise over 10 minutes.

-

Why: Exothermic reaction. Controlling temp prevents sugar degradation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

QC: Spot TLC. Product will move slightly higher (more lipophilic) than starting material.

-

-

Quench: Add a small amount of ice water (1 mL) to hydrolyze excess TsCl. Stir for 15 mins.

-

Workup (Crucial Step):

-

Dilute with DCM.

-

Wash with saturated

and then Water . -

Avoid: Do NOT wash with strong acids (HCl) to remove pyridine, as this will deprotect the 2',3'-acetonide. Use multiple water washes or a mild

solution if pyridine removal is difficult.

-

-

Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 85–92%

Workflow B: 5'-Oxidation (The "Green" Route)

Objective: Convert the 5'-alcohol directly to the carboxylic acid (5'-uronic acid) for peptide coupling or bioconjugation.

Mechanistic Insight

Traditional Jones Oxidation (Chromium/Sulfuric Acid) is forbidden here due to the acid-sensitivity of the isopropylidene group. We employ the TEMPO/BAIB system.

-

BAIB (Bis-acetoxyiodobenzene): Stoichiometric co-oxidant that regenerates the active nitrosonium ion.

-

Conditions: Mild, aqueous/organic mix, pH neutral.

Protocol B: TEMPO-Mediated Oxidation to 5'-Carboxylic Acid

Reagents:

-

Scaffold 1 (1.0 eq)[1]

-

TEMPO (0.2 eq - Catalytic)

-

BAIB (2.2 eq)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)

Step-by-Step Procedure:

-

Setup: Dissolve Scaffold 1 in MeCN/H2O (1:1). The solution may be slightly cloudy; this is acceptable.

-

Catalyst Addition: Add TEMPO (0.2 eq) and stir at RT for 5 minutes.

-

Oxidant Addition: Add BAIB (2.2 eq) in one portion.

-

Monitoring: Stir vigorously. The reaction usually completes within 4–6 hours.

-

Visual Cue: The solution often turns from orange (TEMPO) to pale yellow as the reaction proceeds.

-

-

Workup:

-

Purification: The carboxylic acid product is polar. Purify via Reverse Phase HPLC or precipitation from hexanes/ether.

Expected Yield: 70–80%

Workflow C: Direct Substitution (Mitsunobu)

Objective: Direct conversion of the 5'-OH to an amine, azide, or ether without an intermediate leaving group.

Mechanistic Insight

The Mitsunobu Reaction (PPh3 + DIAD) activates the oxygen as a phosphonium intermediate, which is then displaced by a pronucleophile (H-Nu) with inversion of configuration (though at the primary 5'-position, stereochemistry is not a major concern unless chiral deuterium is involved).

Protocol C: 5'-Phthalimide Synthesis (Gabriel Amine Precursor)

Reagents:

-

Scaffold 1 (1.0 eq)[1]

-

Triphenylphosphine (

) (1.5 eq)[5] -

Phthalimide (1.5 eq) - The Pronucleophile

-

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Mix: Combine Scaffold 1,

, and Phthalimide in anhydrous THF under Argon. -

Cool: Cool the mixture to 0°C.

-

Activate: Add DIAD dropwise via syringe.

-

Observation: The yellow color of DIAD should fade upon addition.

-

-

React: Stir at 0°C for 30 mins, then warm to RT and stir overnight.

-

Workup: Concentrate THF. Triturate the residue with cold ether to precipitate Triphenylphosphine oxide (

) (remove by filtration). -

Purification: Silica gel chromatography.

Visualization of Reaction Pathways[2][5]

The following diagram illustrates the divergent synthesis pathways available from the central scaffold.

Figure 1: Divergent Functionalization of this compound.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Tosylation) | Wet Pyridine | Pyridine is hygroscopic. Distill over |

| Loss of Acetonide | Acidic Workup | During Tosylation workup, if pH drops < 4, the acetonide hydrolyzes. Keep pH > 7. |

| Incomplete Oxidation | Old BAIB | BAIB degrades over time. Check if the reagent is white crystals (good) or yellow powder (bad). |

| N6-Deprotection | Nucleophilic Attack | Avoid using primary amines or strong alkoxides (NaOMe) until you are ready to remove the Benzoyl group. |

References

-

PubChem. N6-Benzoyladenosine Compound Summary (CID 11728391). [Link]

-

Organic Syntheses. TEMPO-Mediated Oxidation of Alcohols to Carboxylic Acids.[4] (General Protocol Adaptation). [Link]

Sources

Application Note: Strategic Utilization of N6-Benzoyl-2',3'-isopropylideneadenosine in Nucleoside Analog Synthesis

[1]

Abstract & Strategic Rationale

In the landscape of nucleoside chemistry, N6-Benzoyl-2',3'-isopropylideneadenosine (CAS: 15296-53-4) represents a "privileged intermediate."[1] Its value lies in its specific orthogonality: it masks the nucleophilic exocyclic amine (N6) and the cis-diol system (2',3'), leaving the primary 5'-hydroxyl group as the sole reactive handle.

This protection pattern forces regioselectivity, allowing researchers to perform modifications at the 5'-position—such as phosphorylation, sulfamoylation, or Mitsunobu couplings—without competitive side reactions at the base or sugar ring. This guide details the synthesis, handling, and deprotection logic for this critical intermediate.[2]

Molecule Profile & Reactivity Logic[1]

-

Chemical Name: N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 411.41 g/mol [1]

-

Key Features:

Visualization: Reactivity Architecture

The following diagram illustrates the protection logic and the "reactive hub" at the 5'-position.

Figure 1: Reactivity map showing the orthogonal stability of the protecting groups. The 5'-OH remains the sole target for modification.

Protocol 1: Synthesis of the Intermediate

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] This protocol addresses the common "Bis-benzoylation" pitfall, where the exocyclic amine reacts twice with benzoyl chloride.

Reagents Required[2][3][4][5][6][7][8][9]

-

Adenosine (dried in vacuo over

) -

Acetone (anhydrous) & p-Toluenesulfonic acid (p-TsOH)[1]

-

Pyridine (anhydrous)[1]

-

Ammonium Hydroxide (

) or ice-cold NaOH[1]

Step-by-Step Workflow

Step 1: 2',3'-O-Isopropylidene Protection [1]

-

Suspend Adenosine (10 g, 37.4 mmol) in anhydrous acetone (200 mL).

-

Add p-TsOH monohydrate (7.1 g, 37.4 mmol).

-

Stir at room temperature (RT) for 2–4 hours. The solution will become clear as the product forms.

-

Neutralization: Add solid

to neutralize the acid. Filter the solids.[3][4] -

Concentrate the filtrate to dryness to yield 2',3'-O-isopropylideneadenosine (white solid).[1]

-

QC Check:

NMR should show two methyl singlets (~1.3 and 1.6 ppm).[1]

-

Step 2: N6-Benzoylation (The Critical Step)

-

Dissolve the intermediate from Step 1 in dry pyridine (100 mL). Cool to 0°C.[1][5][3]

-

Add Benzoyl Chloride (5.2 mL, 1.2 eq) dropwise over 20 minutes.

-

Note: Using excess BzCl often leads to N6,N6-bis-benzoyl or 5'-O-benzoyl side products.[1]

-

-

Allow to warm to RT and stir for 3 hours.

-

Hydrolysis of Bis-adducts: Cool the mixture back to 0°C. Add 10 mL of ice-cold water followed by 10 mL of concentrated

. Stir for 15 minutes. -

Workup: Evaporate pyridine in vacuo. Dissolve residue in DCM, wash with saturated

and brine. -

Dry over

and concentrate.

Visualization: Synthesis Pathway

Figure 2: Synthesis workflow highlighting the critical hydrolysis step to ensure mono-benzoylation.

Protocol 2: Downstream Application (5'-Functionalization)

The primary utility of this intermediate is the clean modification of the 5'-OH. Below is a protocol for a Mitsunobu Reaction , commonly used to introduce azides (for Click chemistry) or sulfonamides.

Case Study: Synthesis of 5'-Phthalimido-5'-deoxyadenosine derivative

-

Setup: Dissolve this compound (1.0 eq), Triphenylphosphine (

, 1.5 eq), and Phthalimide (1.5 eq) in anhydrous THF. -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Reaction: Stir at RT for 12 hours.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Why this works: The bulky N6-benzoyl group prevents competitive N-alkylation at the adenine ring, and the isopropylidene protects the sugar face.

-

Protocol 3: Orthogonal Deprotection

Choosing the correct deprotection sequence is vital to avoid product degradation.

| Group to Remove | Reagent | Conditions | Mechanism |

| N6-Benzoyl | Methanolic Ammonia ( | RT, 12–24 h | Aminolysis of the amide bond.[1] |

| N6-Benzoyl | 1M NaOH / Pyridine (1:1) | 0°C, 20 min | Rapid hydrolysis (Aggressive). |

| Isopropylidene | 50% Aqueous TFA | 0°C | Acid-catalyzed ketal hydrolysis.[1] |

| Isopropylidene | 80% Acetic Acid | 60°C, 4 h | Milder acid hydrolysis. |

Recommended Sequence (Global Deprotection)

For most nucleoside analogs (e.g., 5'-modified), the standard deprotection sequence is:

-

Base first: Treat with

to remove the Benzoyl group. Evaporate. -

Acid second: Treat residue with 50% TFA/Water to remove the Isopropylidene group.

-

Reasoning: Acidic treatment first can sometimes lead to depurination (cleavage of the glycosidic bond) if the base is protected with an electron-withdrawing group like Benzoyl. Removing the Benzoyl group first restores the electron density to the purine ring, stabilizing the glycosidic bond against the subsequent acid step.

-

Troubleshooting & Yield Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet Acetone | Use freshly distilled acetone or dry over molecular sieves.[1] Water inhibits ketal formation.[1] |

| Multiple Spots on TLC (Step 2) | Bis-benzoylation | Do not skip the mild |

| Depurination during Deprotection | Acid too strong | If using TFA, ensure temperature is controlled (0°C).[1] Alternatively, use Formic acid or Acetic acid. |

| Insolubility | High lipophilicity | The protected intermediate is very lipophilic. Use DCM/MeOH mixtures for chromatography, not just pure DCM. |

References

Sources

- 1. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Selective deprotection protocols for N6-Benzoyl-2',3'-isopropylideneadenosine

Application Notes and Protocols

Topic: Selective Deprotection Protocols for N6-Benzoyl-2',3'-isopropylideneadenosine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Orthogonal Chemistry of a Versatile Nucleoside Intermediate

This compound is a cornerstone intermediate in the synthesis of a vast array of nucleoside analogues, oligonucleotides, and therapeutic agents.[1] Its utility stems from the strategic placement of two distinct protecting groups: a base-labile benzoyl group on the exocyclic N6-amine of the adenine base and an acid-labile isopropylidene group (acetonide) shielding the 2' and 3' hydroxyls of the ribose sugar. This arrangement represents a classic example of an orthogonal protection strategy, where each group can be removed under specific conditions without affecting the other.[2][3]

Mastering the selective deprotection of this molecule is paramount for synthetic success. It allows chemists to unmask a specific reactive site for further modification—either the N6-amine or the 2',3'-diol—while the other remains protected. This guide provides a detailed exploration of the chemical principles and field-proven protocols for achieving high-yield, selective deprotection of either the benzoyl or the isopropylidene group, empowering researchers to confidently advance their synthetic campaigns.

Part 1: Selective Removal of the N6-Benzoyl Group via Basic Hydrolysis

Causality and Rationale: The N6-benzoyl group is an amide linkage that is susceptible to nucleophilic attack and cleavage under basic conditions.[4] The most common method is ammonolysis, which uses ammonia as the nucleophile. The key to selectivity is employing conditions that are sufficiently basic to cleave the amide but mild enough to leave the acid-sensitive 2',3'-isopropylidene acetal intact. The isopropylidene group is stable to the basic reagents used in these protocols.

Comparative Overview of N6-Debenzoylation Methods

The following table summarizes common methods for the selective removal of the N6-benzoyl group. The choice depends on the desired reaction speed and the substrate's sensitivity to prolonged exposure to basic conditions.

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |

| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temp. | 12-24 hours | >90% | A mild, widely used, and reliable method. Ideal for ensuring the integrity of other sensitive functional groups.[5] |

| Aqueous Ammonia | Conc. NH₄OH (28-30%), 55-65 °C | 2-8 hours | >90% | Faster due to elevated temperature. Commonly used in standard oligonucleotide deprotection workflows.[5] |

| Potassium Carbonate | 0.05 M K₂CO₃ in Methanol, Room Temp. | 4-12 hours | >95% | An exceptionally mild, non-ammoniacal method suitable for highly sensitive substrates.[6] |

Experimental Protocol: N6-Debenzoylation with Methanolic Ammonia

This protocol details the mild and effective removal of the N6-benzoyl group to yield 2',3'-O-isopropylideneadenosine.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Ammonia gas or a pre-made saturated solution of ammonia in methanol (approx. 7N)

-

Round-bottom flask or sealed pressure vessel

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Dichloromethane:Methanol 95:5 v/v)

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (e.g., 1.0 g) in anhydrous methanol (40-50 mL) in a round-bottom flask.

-

Saturation with Ammonia: Cool the solution in an ice bath. Bubble ammonia gas through the solution for 15-20 minutes until saturation is achieved. Alternatively, add a commercially available saturated solution of ammonia in methanol.

-

Reaction: Securely seal the flask or vessel. Allow the mixture to stir at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC. Spot aliquots of the reaction mixture against the starting material. The product, 2',3'-O-isopropylideneadenosine, is more polar and will have a lower Rf value. The reaction is typically complete within 12-24 hours.[5]

-

Work-up: Once the starting material is fully consumed, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be purified further by silica gel column chromatography or recrystallization.

Workflow for Selective N6-Debenzoylation

Caption: Workflow for selective N6-benzoyl group removal.

Part 2: Selective Removal of the 2',3'-Isopropylidene Group via Acid Hydrolysis

Causality and Rationale: The 2',3'-isopropylidene group is a cyclic acetal, which is stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions.[7][8] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening and subsequent attack by water to release acetone and the free 1,2-diol. The key to selectivity is using acidic conditions mild enough to avoid cleavage of the N-glycosidic bond (depurination) or hydrolysis of the N6-benzoyl amide group.

Comparative Overview of Isopropylidene Deprotection Methods

The following table summarizes common methods for the selective removal of the 2',3'-isopropylidene group.

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |

| Aqueous Acetic Acid | 80% Acetic Acid in H₂O, 60-80 °C | 1-4 hours | >90% | A very common, mild, and reliable method that minimizes the risk of depurination.[9] |

| Aqueous TFA | 1-10% Trifluoroacetic Acid in H₂O, Room Temp. | 15-60 mins | >95% | Much faster than acetic acid, but care must be taken as prolonged reaction can lead to side reactions.[7] |

| Dowex 50W (H⁺ form) | Dowex 50W resin in Methanol/H₂O, Room Temp. | 2-8 hours | >90% | Heterogeneous catalyst that is easily filtered off, simplifying work-up.[7] |

| p-TsOH | Catalytic p-Toluenesulfonic acid in MeOH, Room Temp. | 1-3 hours | High | Effective method, but requires careful neutralization during work-up.[10] |

Experimental Protocol: Isopropylidene Deprotection with Aqueous Acetic Acid

This protocol details the selective removal of the 2',3'-isopropylidene group to yield N6-Benzoyladenosine.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer, stir bar, and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Dichloromethane:Methanol 9:1 v/v)

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

-

Prepare Reagent: Prepare an 80% aqueous acetic acid solution by mixing four parts glacial acetic acid with one part deionized water (v/v).

-

Dissolution: Dissolve this compound (e.g., 1.0 g) in the 80% aqueous acetic acid solution (20-30 mL) in a round-bottom flask.

-

Reaction: Heat the solution to 60 °C with stirring.

-

Monitoring: Monitor the reaction's progress by TLC. Spot aliquots of the reaction mixture against the starting material. The product, N6-Benzoyladenosine, is significantly more polar and will have a much lower Rf value. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Co-evaporate the acetic acid with toluene or water under reduced pressure to remove all traces of acid.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or water) or by silica gel column chromatography to yield pure N6-Benzoyladenosine.

Summary Diagram: Orthogonal Deprotection Strategy

The ability to selectively cleave one of two protecting groups based on a fundamental difference in their chemical reactivity is the essence of an orthogonal strategy. This allows for precise, stepwise synthesis of complex adenosine derivatives.

Caption: Orthogonal deprotection of this compound.

References

-

Xu, Y., Karalkar, N.B., & Kool, E.T. (2001). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. (Note: A general reference for nucleoside protection strategies, specific URL not available for direct deep link).

-

Stawinski, J., & Strömberg, R. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

-

Wang, G., & Gunic, E. (2014). Regioselective Deacetylation in Nucleosides and Derivatives. Current Protocols in Nucleic Acid Chemistry, 57, 2.2.1-2.2.19. [Link]

-

Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655-2659. [Link]

- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. (Note: General textbook reference, a specific URL is not applicable).

-

Synform. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Thieme. [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. totalsynthesis.com. [Link]

-

Lescrinier, E., et al. (2000). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Medicinal Chemistry, 7(12), 1169-1185. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jocpr.com [jocpr.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. total-synthesis.com [total-synthesis.com]

- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Troubleshooting & Optimization

Improving yield of N6-Benzoyl-2',3'-isopropylideneadenosine synthesis

Technical Support Center: Optimizing N6-Benzoyl-2',3'-isopropylideneadenosine Synthesis

Executive Summary

The synthesis of This compound is a cornerstone protocol in nucleoside chemistry, serving as a critical intermediate for phosphoramidite production. However, standard protocols often suffer from two main yield-killing bottlenecks: incomplete acetonide protection (due to water equilibrium) and non-selective benzoylation (leading to O-benzoylated or N6,N6-bis-benzoylated byproducts).

This guide deviates from "textbook" recipes by advocating for a "Scavenge & Rescue" strategy :

-

Thermodynamic Control (Step 1): Using 2,2-dimethoxypropane (DMP) to chemically scavenge water, driving acetonide formation to near-quantitative conversion.

-

The "Over-Reaction" Strategy (Step 2): Intentionally driving benzoylation to completion (hitting 5'-OH and N6), followed by a selective alkaline hydrolysis "rescue" step that cleaves the unstable ester and the second benzoyl group, leaving the desired N6-amide intact.

Module 1: The Foundation (2',3'-O-isopropylidene protection)

The Core Problem: The reaction between adenosine and acetone is an equilibrium. Even trace moisture reverses the reaction, capping yields at ~60-70%. The Fix: Chemical Dehydration.

Optimized Protocol

-

Reagents: Adenosine (dried), Acetone (HPLC grade), 2,2-Dimethoxypropane (DMP) , p-Toluenesulfonic acid (p-TsOH).

-